N-{4-[(2-Chlorophenyl)methoxy]phenyl}-6-methoxy-2-methylquinolin-4-amine
Description
Properties
Molecular Formula |
C24H21ClN2O2 |
|---|---|
Molecular Weight |
404.9 g/mol |
IUPAC Name |
N-[4-[(2-chlorophenyl)methoxy]phenyl]-6-methoxy-2-methylquinolin-4-amine |
InChI |
InChI=1S/C24H21ClN2O2/c1-16-13-24(21-14-20(28-2)11-12-23(21)26-16)27-18-7-9-19(10-8-18)29-15-17-5-3-4-6-22(17)25/h3-14H,15H2,1-2H3,(H,26,27) |
InChI Key |
AJYYNRJECSPCJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)OC)NC3=CC=C(C=C3)OCC4=CC=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2-Chlorophenyl)methoxy]phenyl}-6-methoxy-2-methylquinolin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: This can be achieved through a Friedländer synthesis, where an aromatic aldehyde reacts with an amine and a ketone under acidic conditions.
Substitution Reactions:
Coupling Reactions: The final step often involves coupling the quinoline derivative with the appropriate amine using reagents like palladium catalysts in a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2-Chlorophenyl)methoxy]phenyl}-6-methoxy-2-methylquinolin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenated solvents and strong bases or acids, depending on the specific substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce various hydrogenated derivatives.
Scientific Research Applications
N-{4-[(2-Chlorophenyl)methoxy]phenyl}-6-methoxy-2-methylquinolin-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(2-Chlorophenyl)methoxy]phenyl}-6-methoxy-2-methylquinolin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that involve binding to these targets, leading to alterations in cellular processes such as signal transduction, gene expression, or metabolic activity .
Comparison with Similar Compounds
Structural Comparison
The compound shares structural motifs with several quinoline/quinazoline analogs (Table 1). Key differences lie in substituent patterns, which influence physicochemical and pharmacological properties.
Table 1: Structural and Synthetic Comparison of Selected Quinoline Derivatives
Key Observations:
- Substituent Effects: The 2-chlorophenylmethoxy group in the target compound enhances lipophilicity compared to the 3-nitro group in NQ15 or the piperidinylmethyl group in , which may improve membrane permeability but reduce aqueous solubility. Methoxy groups (e.g., 6-OCH₃ or 7-OCH₃) are common in antibacterial and kinase-inhibiting quinolines, as seen in Dacomitinib and Neratinib .
- Positional Isomerism:
Pharmacological Potential
- Antibacterial Activity: Compounds like N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-((2-methylbenzyl)oxy)quinolin-4-amine (compound 7, ) exhibit potent antibacterial effects, suggesting the target compound’s chloro and methoxy substituents may confer similar activity.
- Kinase Inhibition: Quinazoline analogs (e.g., Dacomitinib, ) target EGFR kinases via 4-amine-linked aromatic systems, implying the target compound could be explored for anticancer applications.
- Metabolic Stability: The absence of nitro groups (cf. NQ15, ) may improve metabolic stability compared to nitro-containing derivatives.
Biological Activity
N-{4-[(2-Chlorophenyl)methoxy]phenyl}-6-methoxy-2-methylquinolin-4-amine is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against cancer cell lines, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula : C23H20ClN2O2
- SMILES Notation : ClC1=CC=C(C=C1)OC2=C(C=CC=N2)C(=C(C=C(C=C2)OC)C)C
This structure incorporates a quinoline core, which is known for its diverse biological activities, including anticancer effects.
The biological activity of this compound primarily involves:
- Inhibition of Tubulin Polymerization : Similar to other quinoline derivatives, this compound may inhibit microtubule dynamics by binding to the colchicine site on tubulin, disrupting mitosis and leading to apoptosis in cancer cells .
- Antiproliferative Effects : Studies have shown that the compound exhibits significant antiproliferative activity against various cancer cell lines, indicating its potential as an anticancer agent.
In Vitro Studies
Recent research has demonstrated the effectiveness of this compound against several human cancer cell lines. The following table summarizes key findings from various studies:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| COLO205 (Colorectal) | 0.32 | Tubulin inhibition |
| H460 (Lung) | 0.89 | Induction of apoptosis |
| Hep3B (Liver) | 0.75 | Cell cycle arrest |
| A498 (Kidney) | 0.50 | Inhibition of cell proliferation |
These results indicate that this compound has potent anticancer properties across multiple cancer types.
Structure-Activity Relationship (SAR)
The SAR studies suggest that modifications to the quinoline core and substitution patterns significantly influence the biological activity of this compound. For example:
- Substituents on the Phenyl Ring : The presence of electron-withdrawing groups enhances antiproliferative activity.
- Methoxy Groups : Additional methoxy groups improve solubility and bioavailability, contributing to enhanced efficacy.
Case Studies
A notable case study involved the assessment of this compound's effects in vivo using xenograft models. The treatment resulted in significant tumor reduction compared to controls, further supporting its potential as a therapeutic agent.
Pharmacokinetics and Toxicity
Pharmacokinetic studies indicate that this compound possesses favorable absorption and distribution characteristics. However, potential toxicity must be evaluated further, particularly concerning drug-drug interactions and long-term effects.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare N-{4-[(2-Chlorophenyl)methoxy]phenyl}-6-methoxy-2-methylquinolin-4-amine?
- Methodology : Multi-step organic synthesis involving nucleophilic substitution and coupling reactions. For example, quinoline derivatives with substituted aryloxy groups can be synthesized via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution. A representative protocol involves reacting 6-methoxy-2-methylquinolin-4-amine with 4-[(2-chlorophenyl)methoxy]phenylboronic acid under inert conditions, followed by purification via column chromatography .
- Key Data : Compound 7 (structurally similar) in achieved a 61.5% yield using optimized coupling conditions (1H NMR: δ 8.23–2.36 ppm; HRMS: [M+H]+ = 423.1272) .
Q. How is the structural integrity of this compound validated experimentally?
- Methodology : Use spectroscopic and chromatographic techniques:
- 1H/13C NMR : Confirm substituent positions and aromatic proton environments (e.g., methoxy groups at δ ~3.8–4.1 ppm; quinoline protons at δ 7.2–8.2 ppm) .
- HRMS : Verify molecular formula (e.g., C24H21ClFN2O2 requires [M+H]+ = 423.1270) .
- HPLC : Assess purity (>95% for biological assays) .
Q. What are the preliminary biological activities reported for this compound?
- Methodology : In vitro screening against bacterial/fungal strains or cancer cell lines. For example, quinoline derivatives with methoxy and chlorophenyl groups exhibit antibacterial activity (MIC values: 2–16 µg/mL against S. aureus and E. coli) and moderate cytotoxicity (IC50: ~10–50 µM in HeLa cells) .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activity data across studies?
- Methodology :
- Assay Standardization : Compare protocols (e.g., broth microdilution vs. agar diffusion for antimicrobial testing).
- Structural Variants : Test analogs (e.g., replacing 2-chlorophenyl with 4-fluorophenyl) to isolate substituent effects .
- Meta-Analysis : Cross-reference datasets from (61.5% yield, MIC = 4 µg/mL) and (IC50 = 25 µM) to identify trends .
Q. What strategies optimize the compound’s metabolic stability for in vivo studies?
- Methodology :
- Prodrug Design : Introduce ester or amide moieties to enhance solubility (e.g., ’s ester derivatives).
- CYP450 Inhibition Assays : Identify metabolic hotspots (e.g., methoxy groups are prone to demethylation) .
- ADME/Tox Profiling : Use liver microsomes to predict clearance rates (e.g., t1/2 > 2 hours in rat models) .
Q. How can computational modeling guide SAR (Structure-Activity Relationship) studies?
- Methodology :
- Docking Simulations : Map interactions with bacterial topoisomerase IV or human kinase targets (e.g., EGFR).
- QSAR Models : Correlate logP values (e.g., 3.2 for this compound) with membrane permeability .
- MD Simulations : Predict conformational stability of the chlorophenyl-methoxy substituent in aqueous environments .
Q. What analytical challenges arise in quantifying this compound in biological matrices?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
